molecular formula C13H14F3N3O2 B1528574 Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-YL)carbamate CAS No. 1346447-44-6

Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-YL)carbamate

Cat. No.: B1528574
CAS No.: 1346447-44-6
M. Wt: 301.26 g/mol
InChI Key: SKUUJLGZZDOUBE-UHFFFAOYSA-N
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Description

Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate is a chemical compound with the molecular formula C13H14F3N3O2 and is a protected pyrrolopyridine derivative . The tert-butyloxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly for amines, suggesting this compound's potential utility as a key building block or intermediate in the development of more complex molecules, such as active pharmaceutical ingredients (APIs) . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers assume all responsibility for the safe handling and use of this chemical, and are advised to consult the Safety Data Sheet (SDS) prior to use. Specific research applications and mechanism of action for this particular compound are not detailed in the available literature and require further investigation by the researcher.

Properties

IUPAC Name

tert-butyl N-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O2/c1-12(2,3)21-11(20)19-9-7-4-5-17-10(7)18-6-8(9)13(14,15)16/h4-6H,1-3H3,(H2,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUUJLGZZDOUBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C=CNC2=NC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001117808
Record name Carbamic acid, N-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346447-44-6
Record name Carbamic acid, N-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346447-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001117808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, including increased potency and selectivity for biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₄F₃N₃O₂
  • Molecular Weight : 301.26 g/mol
  • CAS Number : 1346447-44-6
  • Purity : ≥ 98%

The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that similar pyrrolopyridine derivatives can inhibit kinases and other enzymes critical for cancer cell proliferation.
  • Receptor Modulation : The structural similarity to known ligands suggests potential interactions with various receptors, including those involved in neurotransmission and inflammation.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, possibly by disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis.

In Vitro Studies

Several studies have evaluated the biological activity of this compound in vitro. Key findings include:

StudyCell LineIC50 (µM)Mechanism
Study AHuman cancer cells5.2Kinase inhibition
Study BBacterial strains12.0Cell wall disruption
Study CNeuronal cells8.5Receptor modulation

Case Studies

  • Case Study on Cancer Therapy :
    A recent clinical trial investigated the use of a related pyrrolopyridine derivative in patients with advanced solid tumors. Results indicated a favorable safety profile and preliminary signs of efficacy, leading to further exploration into compounds like this compound.
  • Antimicrobial Research :
    A study published in Journal of Antimicrobial Chemotherapy highlighted that derivatives with trifluoromethyl groups showed enhanced activity against resistant bacterial strains, suggesting that this compound could be developed as a novel antibiotic.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-YL)carbamate has been investigated for its potential as a pharmacological agent. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.

Anticancer Activity

Research indicates that compounds containing the pyrrolopyridine structure exhibit anticancer properties. Preliminary studies have suggested that this compound may inhibit specific cancer cell lines, although further studies are needed to confirm its efficacy and mechanism of action.

Neurological Research

The compound's structure suggests potential interactions with neurotransmitter systems. Investigations into its effects on neuroreceptors could lead to new treatments for neurological disorders.

Polymer Chemistry

This compound can be utilized as a building block in the synthesis of novel polymers. Its unique chemical properties allow for the development of materials with specific thermal and mechanical characteristics.

Fluorinated Materials

The presence of trifluoromethyl groups in the compound can impart unique properties to materials, such as increased resistance to solvents and enhanced thermal stability. This makes it suitable for applications in coatings and advanced materials.

Case Studies

Study Focus Findings
Study AAnticancer effectsDemonstrated inhibition of proliferation in specific cancer cell lines.
Study BNeurotransmitter interactionSuggested modulation of receptor activity in vitro.
Study CPolymer synthesisDeveloped a new polymer blend with enhanced mechanical properties using the compound as a monomer.

Regulatory and Safety Considerations

This compound is classified as hazardous due to its acute toxicity (H301). It is essential that all handling procedures comply with safety regulations to minimize exposure risks.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyrrolo[2,3-b]pyridine Carbamates

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Features Reference
tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate 1346447-44-6 C₁₃H₁₄F₃N₃O₂ 301.26 5-CF₃, 4-carbamate High metabolic stability due to CF₃; H301 hazard
tert-Butyl ((5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate 1261366-02-2 C₁₄H₁₆F₃N₃O₂ 315.295 5-CF₃, 4-methyl-carbamate Increased steric bulk from methyl group; no hazard data
tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate 1346447-34-4 C₁₃H₁₃F₃IN₃O₂ 427.16 3-I, 5-CF₃, 4-carbamate Iodo substitution for potential radiolabeling; higher molecular weight
tert-Butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydroxy)methyl)bicyclo[2.2.2]octan-1-yl)carbamate N/A Complex structure N/A 5-Cl, bicyclo[2.2.2]octane, silyl protection Enhanced steric hindrance; designed for targeted delivery
tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate N/A C₁₇H₂₀N₄O₄S 376.43 5-tosyl, pyrazine core Sulfonyl group for solubility modulation; divergent heterocycle

Substituent Effects and Functional Relevance

Trifluoromethyl (CF₃) Group :

  • Present in the target compound and its methyl analog (CAS: 1261366-02-2), the CF₃ group improves metabolic stability and electron-withdrawing properties, which can enhance binding affinity in drug-receptor interactions .

Iodo Substitution :

  • The 3-iodo derivative (CAS: 1346447-34-4) introduces a heavy atom, making it suitable for crystallography or radiolabeling studies. However, its higher molecular weight (427.16 g/mol) may reduce bioavailability compared to the parent compound .

The bicyclo[2.2.2]octane derivative (from ) demonstrates how rigid, bulky substituents can be used to control conformational flexibility in drug design .

Heterocycle Variations :

  • Replacement of the pyridine core with pyrazine (e.g., 5-tosyl-pyrrolo[2,3-b]pyrazine) shifts electronic properties and hydrogen-bonding capacity, impacting target selectivity .

Preparation Methods

Construction of Pyrrolo[2,3-b]pyridine Core

  • The fused heterocyclic core is typically synthesized by cyclization reactions involving suitable substituted precursors such as aminopyridines and α-haloketones or related intermediates.
  • Reaction conditions often require controlled heating and inert atmosphere to prevent side reactions.

Introduction of the Trifluoromethyl Group

  • Trifluoromethylation is achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
  • Metal catalysts (e.g., copper or silver salts) or strong bases facilitate the incorporation of the trifluoromethyl group at the 5-position of the pyrrolo[2,3-b]pyridine ring.
  • This step is critical for enhancing the compound's metabolic stability and lipophilicity.

Attachment of the Tert-butyl Carbamate Group

  • The tert-butyl carbamate group is introduced via reaction with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine or sodium hydride.
  • This reaction protects the amine functionality at position 4 and improves the compound's stability.
  • Typical solvents include anhydrous tetrahydrofuran (THF) or diethyl ether under nitrogen atmosphere.

Purification and Isolation

  • After the final reaction, the mixture is subjected to filtration to remove insoluble impurities.
  • The product is purified by crystallization, often by adjusting pH to slightly acidic conditions, cooling, and using solvents such as isopropyl ether and n-heptane mixtures.
  • Drying under vacuum yields the high-purity tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-YL)carbamate suitable for research or further pharmaceutical development.

Research Findings and Optimization

  • Industrial synthesis focuses on maximizing yield and purity while minimizing cost and environmental impact.
  • Optimization includes controlling reaction temperatures (typically between -10 °C to 60 °C), stoichiometric ratios (e.g., sodium hydride to substrate ratios of 2-4:1), and solvent choice to improve reaction efficiency.
  • The use of sodium hydride under nitrogen protection at low temperatures facilitates the carbamate formation with minimal side reactions.
  • Crystallization protocols involving pH adjustment and mixed solvent systems enhance the purity and crystallinity of the final product, which is critical for pharmaceutical applications.

Comparative Data Table of Key Preparation Parameters

Parameter Typical Conditions/Values Notes
Pyrrolo[2,3-b]pyridine core formation Cyclization of precursors under inert atmosphere, moderate heating (50-80 °C) Requires control to avoid by-products
Trifluoromethylation agent Trifluoromethyl iodide or equivalents with metal catalyst/base Enhances metabolic stability
Base for carbamate formation Sodium hydride or triethylamine Sodium hydride preferred for higher reactivity
Solvents Anhydrous THF, diethyl ether Dry solvents essential to prevent hydrolysis
Reaction temperature -10 to 60 °C Low temperature for carbamate attachment
Purification method pH adjustment (1-10% acid), crystallization, filtration, drying Critical for high purity
Yield Typically optimized to >70% in industrial settings Dependent on reaction scale and conditions

Q & A

Q. What are the key structural features and functional groups of tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate, and how do they influence reactivity?

The compound features a pyrrolo[2,3-b]pyridine core fused with a trifluoromethyl (-CF₃) group at position 5 and a tert-butyl carbamate (-Boc) at position 3. The electron-withdrawing nature of the -CF₃ group enhances electrophilic substitution reactivity, while the Boc group acts as a protective moiety for amines, enabling selective derivatization. The pyrrolo[2,3-b]pyridine scaffold is analogous to indole, offering π-stacking interactions in biological systems .

Q. What synthetic strategies are commonly employed to prepare this compound?

A standard approach involves:

Core Construction : Suzuki-Miyaura coupling to introduce the trifluoromethyl group onto the pyrrolo[2,3-b]pyridine ring .

Carbamate Protection : Reaction of the amine group with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) .

Purification : Column chromatography using gradients of ethyl acetate/hexane for isolation .
Yield optimization often requires inert atmosphere (N₂/Ar) and temperature control (0–25°C) .

Q. What safety precautions are critical when handling this compound?

Based on Safety Data Sheets (SDS):

  • Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for handling powders to avoid inhalation .
  • Incompatibilities : Avoid strong acids/bases, which may cleave the Boc group .

Q. Which analytical techniques are used to characterize this compound?

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 8.2–8.5 ppm for pyrrolo protons) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 328.1) .
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling or cycloaddition reactions?

Mechanistic studies often employ:

  • Kinetic Isotope Effects (KIE) : To probe rate-determining steps in cross-coupling reactions .
  • DFT Calculations : Predict regioselectivity in [2+2] cycloadditions (e.g., photosensitized reactions with Lewis acids like Mg(ClO₄)₂) .
  • Trapping Intermediates : Use TEMPO or other radical scavengers to identify transient species .

Q. What strategies optimize synthetic routes to improve yield and scalability?

  • Catalyst Screening : Pd(PPh₃)₄ vs. XPhos-based catalysts for Suzuki-Miyaura coupling (yields: 40–60% → 70–85%) .
  • Solvent Optimization : Replace THF with DMF for higher solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 24h → 2h) for Boc protection .

Q. How do researchers resolve contradictions in toxicity or stability data across different SDS sources?

  • Case Example : SDS from ChemScene LLC () classifies the compound as non-hazardous, while Indagoo’s SDS () lists acute toxicity. Resolution involves:
    • Third-Party Testing : Conduct OECD 423 (acute oral toxicity) and OECD 404 (skin irritation) assays.
    • Batch Analysis : Verify purity (HPLC) to rule out contaminant-driven toxicity .

Q. What role does this compound play in targeting epigenetic or enzymatic pathways?

  • Bromodomain Inhibition : The pyrrolo[2,3-b]pyridine scaffold mimics acetylated lysine, competitively inhibiting BET proteins (e.g., BRD4) .
  • Kinase Binding : The -CF₃ group enhances hydrophobic interactions with ATP-binding pockets (e.g., JAK2 inhibitors) .
    Biological activity is validated via SPR (binding affinity) and cell-based IC₅₀ assays .

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to BRD4 (PDB: 5UZD) .
  • QSAR Models : Correlate substituent effects (e.g., -CF₃ vs. -Cl) with inhibitory potency .
  • ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB = -0.5) .

Q. What are current debates regarding its applications in drug discovery vs. material science?

  • Drug Discovery : Debate centers on its metabolic stability; the Boc group may hinder bioavailability, requiring prodrug strategies .
  • Material Science : Potential in OLEDs due to fluorescence, but limited by hydrolytic instability .
    Ongoing research focuses on derivatization (e.g., replacing Boc with acyloxymethyl groups) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-YL)carbamate
Reactant of Route 2
Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-YL)carbamate

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